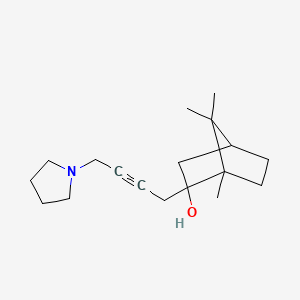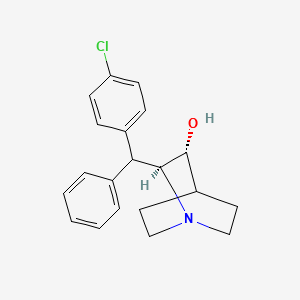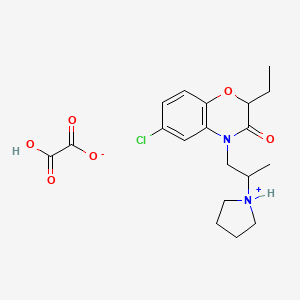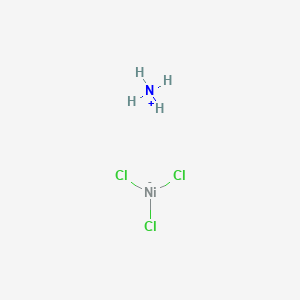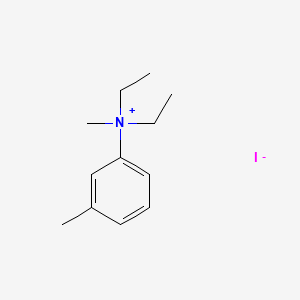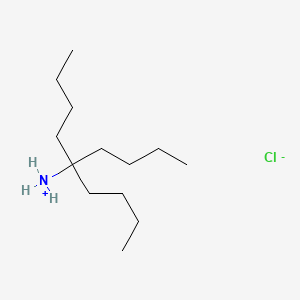![molecular formula C17H26N2O3 B13760658 1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine CAS No. 55792-12-6](/img/structure/B13760658.png)
1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-piperidin-1-ium-1-ylethyl N-(4-propoxyphenyl)carbamate chloride is a chemical compound with the molecular formula C17H27ClN2O3 and a molecular weight of 342.861. This compound is known for its unique structure, which includes a piperidine ring, a propoxyphenyl group, and a carbamate moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-1-ium-1-ylethyl N-(4-propoxyphenyl)carbamate chloride typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, including cyclization and hydrogenation.
Introduction of the Propoxyphenyl Group: The propoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propoxyphenyl moiety.
Carbamate Formation: The carbamate group is formed by reacting the intermediate compound with an isocyanate or a carbamoyl chloride.
Quaternization: The final step involves the quaternization of the piperidine nitrogen with a suitable alkylating agent, resulting in the formation of the chloride salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-piperidin-1-ium-1-ylethyl N-(4-propoxyphenyl)carbamate chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the propoxyphenyl group, leading to the formation of substituted products
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in polar aprotic solvents like dimethylformamide or acetonitrile
Major Products Formed
Scientific Research Applications
2-piperidin-1-ium-1-ylethyl N-(4-propoxyphenyl)carbamate chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(4-propoxyphenyl)carbamate chloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-piperidin-1-ylethyl N-(4-methoxyphenyl)carbamate chloride
- 2-piperidin-1-ylethyl N-(4-ethoxyphenyl)carbamate chloride
- 2-piperidin-1-ylethyl N-(4-butoxyphenyl)carbamate chloride
Uniqueness
2-piperidin-1-ium-1-ylethyl N-(4-propoxyphenyl)carbamate chloride is unique due to its specific propoxyphenyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
55792-12-6 |
|---|---|
Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl N-(4-propoxyphenyl)carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-2-13-21-16-8-6-15(7-9-16)18-17(20)22-14-12-19-10-4-3-5-11-19/h6-9H,2-5,10-14H2,1H3,(H,18,20) |
InChI Key |
ZEBSDHVFURDFTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)OCCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


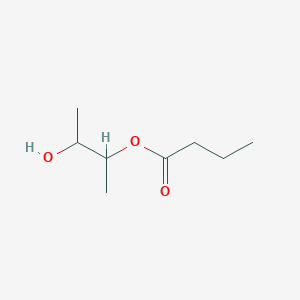
![Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B13760591.png)
